

MK-3903: A Comprehensive Technical Guide to its Target Protein Binding

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Compound of Interest

Compound Name: MK-3903

Cat. No.: B609089

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This technical guide provides an in-depth overview of the binding characteristics of **MK-3903**, a potent and selective activator of its primary target protein. The document details the quantitative binding affinities, comprehensive experimental protocols for key assays, and visual representations of the relevant signaling pathway and experimental workflows.

Executive Summary

MK-3903 is a small molecule activator that potently and selectively targets AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3][4][5] This guide summarizes the binding affinity of **MK-3903** for various AMPK complexes and its off-target interactions. Detailed methodologies for biochemical and binding assays are provided to enable replication and further investigation. Furthermore, signaling pathway and experimental workflow diagrams are included for enhanced clarity and understanding.

Target Protein Interaction and Quantitative Data

The primary molecular target of **MK-3903** is AMP-activated protein kinase (AMPK), a heterotrimeric enzyme consisting of a catalytic α subunit and regulatory β and γ subunits. **MK-3903** acts as a direct allosteric activator of AMPK.

Binding Affinity and Potency

MK-3903 demonstrates potent activation of AMPK, with a half-maximal effective concentration (EC₅₀) of 8 nM for the $\alpha 1\beta 1\gamma 1$ isoform. It effectively activates 10 of the 12 phosphorylated AMPK (pAMPK) complexes with EC₅₀ values ranging from 8 to 40 nM. The compound shows partial activation of pAMPK5 and does not activate pAMPK6.

In addition to its primary target, **MK-3903** has been observed to have a moderate binding affinity for the prostanoid DP2 (CRTH2) receptor, with a half-maximal inhibitory concentration (IC₅₀) of 1.8 μ M. However, this binding is significantly diminished in the presence of 10% human serum, with the IC₅₀ value increasing to over 86 μ M.

Target Protein	Isoform/Complex	Parameter	Value	Notes
AMPK	$\alpha 1\beta 1\gamma 1$	EC ₅₀	8 nM	Potent activator
pAMPK	10 of 12 complexes	EC ₅₀	8 - 40 nM	Broad activation of phosphorylated complexes
pAMPK5	% Activation	36% (partial)		
pAMPK6	% Activation	No activation		
Prostanoid DP2 (CRTH2) Receptor	-	IC ₅₀	1.8 μ M	Moderate off-target binding
-	IC ₅₀	>86 μ M	In the presence of 10% human serum	

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding and activation of **MK-3903**.

Biochemical Assay for AMPK Activation (EC50 Determination)

This protocol outlines the determination of the EC50 value of **MK-3903** for AMPK activation.

Materials:

- Purified AMPK complex of interest
- AMPK reaction buffer
- **MK-3903** (compound 42)
- Dimethyl sulfoxide (DMSO)
- Quench buffer
- Microplate reader

Procedure:

- Dilute the AMPK complex in the AMPK reaction buffer and incubate at room temperature for 30 minutes to yield phosphorylated AMPK (pAMPK).
- Prepare serial dilutions of **MK-3903** in DMSO.
- In a multi-well plate, pre-incubate the pAMPK with the diluted **MK-3903**. Add 1.2 μL of the **MK-3903** solution to 15 μL of the pAMPK-containing reaction buffer per well.
- Vortex the plate briefly and incubate at room temperature for 30 minutes.
- Initiate the enzymatic reaction (specifics of the reaction, e.g., addition of a substrate like ATP, are dependent on the detection method).
- Seal the plate and incubate at room temperature for 60 minutes.
- Stop the reaction by adding quench buffer.

- Read the plate using a microplate reader to measure the product formed.
- Calculate EC50 values and percentage of activation from the dose-response curves of product formed versus activator concentration.

TR-FRET Based Kinase Binding Assay (e.g., LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of inhibitors to a kinase. While designed for inhibitors, the principles can be adapted to study compound binding.

Materials:

- Kinase of interest (e.g., AMPK)
- Europium-labeled anti-tag antibody
- Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
- Test compound (e.g., **MK-3903**)
- Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- 384-well plate
- TR-FRET plate reader

Procedure:

- Prepare a 4X solution of the test compound in Kinase Buffer A.
- Prepare a 2X kinase/antibody mixture in Kinase Buffer A.
- Prepare a 4X tracer solution in Kinase Buffer A.
- In a 384-well plate, add 4 µL of the 4X test compound solution.

- Add 8 μ L of the 2X kinase/antibody mixture to all wells.
- Add 4 μ L of the 4X tracer solution to all wells.
- Incubate the plate at room temperature for 60 minutes.
- Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., for europium donor and Alexa Fluor™ 647 acceptor) to determine the FRET ratio.
- A decrease in the FRET signal indicates displacement of the tracer by the test compound.

Radioligand Binding Assay for Prostanoid DP2 Receptor (IC₅₀ Determination)

This protocol details the method for determining the binding affinity of **MK-3903** to the prostanoid DP2 receptor using a radiolabeled ligand.

Materials:

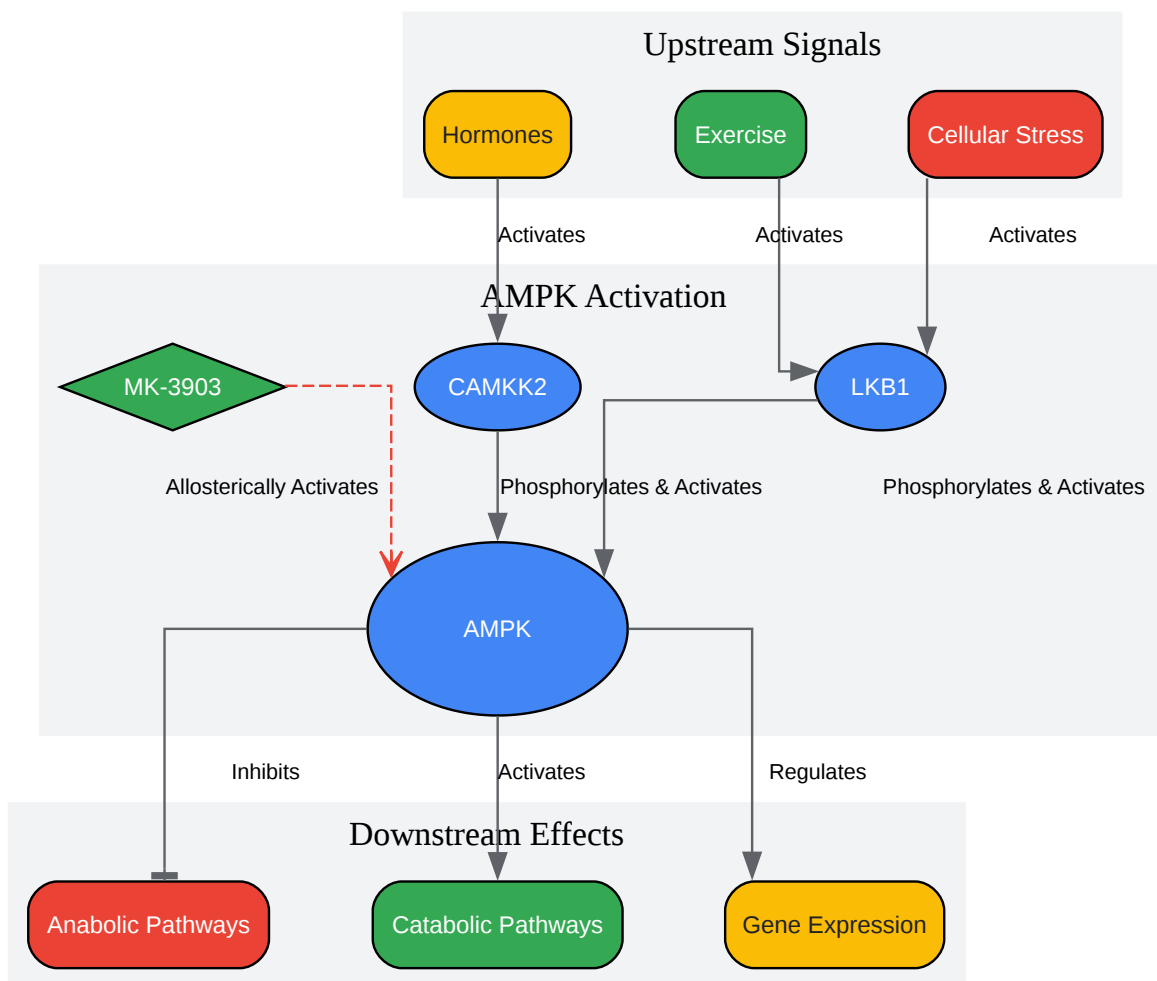
- Cell membranes expressing the human prostanoid DP2 receptor
- [³H]-PGD₂ (radioligand)
- Unlabeled PGD₂ or a known DP2 antagonist (for non-specific binding)
- Test compound (**MK-3903**)
- Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 138 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA)
- Glass fiber filters
- Scintillation fluid
- Scintillation counter

Procedure:

- Prepare serial dilutions of **MK-3903**.
- In assay tubes, combine the cell membranes, [^3H]-PGD₂ (at a concentration near its K_d), and either binding buffer (for total binding), a saturating concentration of unlabeled PGD₂ (for non-specific binding), or the test compound (**MK-3903** at various concentrations).
- Incubate the mixture for a defined period (e.g., 90 minutes) at room temperature to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC₅₀ value of **MK-3903** by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

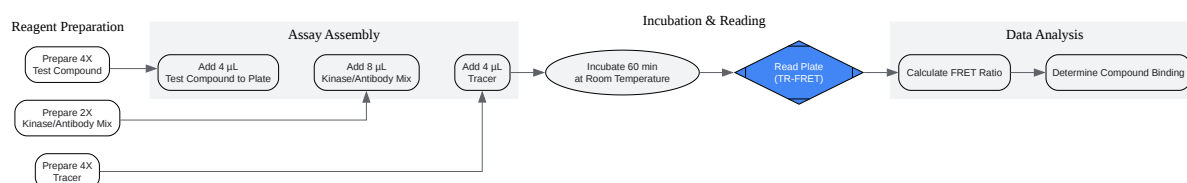
Signaling Pathway



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Caption: Simplified AMPK signaling pathway showing upstream activators and downstream effects.

Experimental Workflow: TR-FRET Kinase Binding Assay



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Caption: Workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase binding assay.

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